molecular formula C9H18N4 B1520018 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine CAS No. 1152841-43-4

1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

Cat. No.: B1520018
CAS No.: 1152841-43-4
M. Wt: 182.27 g/mol
InChI Key: MWQSJRTXOKYCHJ-UHFFFAOYSA-N
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Description

Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature

The compound this compound represents a sophisticated heterocyclic structure characterized by its unique combination of functional groups and structural elements. According to established chemical databases, this compound is assigned the Chemical Abstracts Service registry number 1152841-43-4, providing definitive identification within the global chemical literature. The molecular formula C9H18N4 indicates the presence of nine carbon atoms, eighteen hydrogen atoms, and four nitrogen atoms, resulting in a molecular weight of 182.266 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its structural features. The complete International Union of Pure and Applied Chemistry name, this compound, systematically identifies each component of the molecular structure. The nomenclature begins with the substituent at position 1 of the pyrazole ring, specifically the 2-(diethylamino)ethyl group, followed by the core pyrazole heterocycle designation, and concludes with the amine functionality at position 4. This naming system enables unambiguous identification and communication within the scientific community regarding the compound's exact structural configuration.

The structural representation through Simplified Molecular Input Line Entry System notation provides additional clarity regarding the compound's connectivity. The Simplified Molecular Input Line Entry System string CCN(CC)CCN1C=C(C=N1)N encodes the complete molecular structure in a linear format, facilitating computational analysis and database searches. This representation systematically describes the diethylamino group (CCN(CC)), the ethyl linker (CC), the pyrazole ring connection (N1C=C(C=N1)), and the amino substituent (N), providing a comprehensive digital fingerprint of the molecule.

The International Chemical Identifier provides an even more detailed structural description through its standardized format. The International Chemical Identifier string InChI=1S/C9H18N4/c1-3-12(4-2)5-6-13-8-9(10)7-11-13/h7-8H,3-6,10H2,1-2H3 systematically encodes connectivity, hydrogen distribution, and stereochemical information when applicable. This format ensures global consistency in compound identification across different chemical databases and computational platforms.

Property Value
Chemical Abstracts Service Number 1152841-43-4
Molecular Formula C9H18N4
Molecular Weight 182.266 g/mol
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System CCN(CC)CCN1C=C(C=N1)N
International Chemical Identifier Key MWQSJRTXOKYCHJ-UHFFFAOYSA-N

Historical Development in Heterocyclic Chemistry

The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in the late nineteenth century. Knorr introduced the term "pyrazole" to describe this class of compounds in 1883, establishing the foundation for what would become an extensively studied area of heterocyclic chemistry. The significance of Knorr's contributions extends beyond nomenclature, as his synthetic methodologies and structural investigations laid the groundwork for understanding pyrazole reactivity and biological activity.

Ludwig Knorr's initial investigations focused on the synthesis and characterization of basic pyrazole structures, but his work quickly expanded to include substituted derivatives. The synthesis of antipyrine (now called phenazone) in 1883 represented a landmark achievement that demonstrated the pharmaceutical potential of pyrazole derivatives. This compound became the first synthetic drug to achieve commercial success, establishing pyrazoles as privileged structures in medicinal chemistry and spurring decades of research into related heterocyclic systems.

The evolution of pyrazole chemistry throughout the twentieth century witnessed significant advances in synthetic methodology and structural understanding. Classical methods developed by Knorr and later modified by Hans von Pechmann in 1898 provided reliable access to basic pyrazole frameworks through reactions of hydrazines with carbonyl compounds. These foundational synthetic approaches established the fundamental reactivity patterns that continue to guide modern pyrazole synthesis, including the cyclocondensation reactions that remain central to contemporary heterocyclic chemistry.

The development of pyrazolamine derivatives, including 4-aminopyrazoles, emerged as researchers recognized the enhanced biological activity and synthetic versatility offered by amino-substituted pyrazoles. Historical investigations into 4-aminopyrazole structures began in the 1970s, with early studies focusing on anticonvulsant properties and industrial applications. These investigations revealed the importance of substituent positioning and the distance between amino groups in determining biological activity, establishing structure-activity relationships that inform current research directions.

The emergence of compounds like this compound represents the culmination of decades of synthetic development and structural optimization. Modern synthetic approaches have enabled the preparation of increasingly complex pyrazole derivatives through advanced methodologies including multicomponent reactions, dipolar cycloadditions, and transition-metal-catalyzed processes. These developments have expanded the accessible chemical space within pyrazole chemistry, facilitating the exploration of novel structures with enhanced properties for specific applications.

Contemporary research in pyrazole chemistry continues to build upon historical foundations while incorporating modern computational methods and mechanistic understanding. The integration of green chemistry principles, ultrasound-assisted synthesis, and flow chemistry techniques has revolutionized pyrazole preparation, making complex derivatives more accessible and environmentally sustainable. This evolution demonstrates the enduring relevance of Knorr's original discoveries and their continued influence on modern heterocyclic chemistry.

Position Within Pyrazolamine Derivatives

The compound this compound occupies a distinctive position within the broader family of pyrazolamine derivatives, representing a specific structural class characterized by amino substitution at the 4-position of the pyrazole ring. This positioning distinguishes it from the more extensively studied 3-aminopyrazoles and 5-aminopyrazoles, which have traditionally received greater attention in medicinal chemistry research. The 4-amino substitution pattern confers unique electronic and steric properties that influence both chemical reactivity and potential biological activities.

Within the classification system of aminopyrazoles, 4-aminopyrazole derivatives (4-aminopyrazoles) represent a relatively specialized subset with distinct pharmacological profiles. Research has demonstrated that 4-aminopyrazoles exhibit reduced anti-inflammatory and anticancer activity compared to their 3-aminopyrazole and 5-aminopyrazole counterparts, but they show enhanced anticonvulsant properties and interesting antioxidant characteristics. This differentiation in biological activity profiles highlights the critical importance of regioisomerism in determining the functional properties of pyrazolamine derivatives.

The structural features of this compound place it among a growing class of N-substituted 4-aminopyrazoles that incorporate alkylamine side chains. Comparative analysis with related compounds reveals the systematic exploration of different amine substituents and their impact on molecular properties. For example, the dimethylamino analogue 1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine (Chemical Abstracts Service 1152939-98-4) shares the same core structure but with smaller alkyl groups on the terminal amine. This structural similarity enables direct comparison of how alkyl chain length and branching affect molecular behavior and potential applications.

The positioning of the diethylaminoethyl substituent at the N1 position of the pyrazole ring creates a extended molecular framework that influences both conformational flexibility and intermolecular interactions. This substitution pattern contrasts with simpler 4-aminopyrazole derivatives such as 1-(cyclopropylmethyl)-1H-pyrazol-4-amine, which features a more compact and rigid substituent. The extended alkylamine chain in this compound provides additional sites for hydrogen bonding and electrostatic interactions, potentially enhancing its ability to interact with biological targets or participate in supramolecular assemblies.

Research into related 4-aminopyrazole derivatives has revealed structure-activity relationships that inform understanding of this compound's potential properties. Studies on 4-amino-3-trifluoromethyl-5-phenylpyrazoles have identified these structures as lead compounds for developing new pharmacologically active agents, particularly those with antioxidant properties. The presence of the diethylaminoethyl substituent in the current compound suggests potential for similar antioxidant activity, though the absence of electron-withdrawing groups like trifluoromethyl may modulate the overall electronic properties.

Compound Class Representative Example Key Structural Features Reported Activities
3-Aminopyrazoles 1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine Amino group at position 3 Anti-inflammatory, anticancer
4-Aminopyrazoles This compound Amino group at position 4 Anticonvulsant, antioxidant
5-Aminopyrazoles Various derivatives Amino group at position 5 Antimalarial, anticancer
N-Substituted derivatives Cyclopropylmethyl analogues Compact N-substituents Industrial applications

The synthetic accessibility of this compound through established methodologies positions it favorably within the pyrazolamine family for both research applications and potential scale-up synthesis. The compound can be prepared through conventional nucleophilic substitution reactions involving appropriately functionalized pyrazole precursors and diethylaminoethyl halides, or through more direct cyclization approaches starting from hydrazine derivatives and suitable carbonyl compounds. This synthetic versatility contributes to its attractiveness as a research target and potential pharmaceutical intermediate.

Contemporary research directions in pyrazolamine chemistry increasingly focus on multifunctional derivatives that can address multiple therapeutic targets simultaneously. The structural framework of this compound provides an excellent platform for such developments, as the terminal diethylamino group can serve as an anchoring point for additional pharmacophores or as a site for conjugation to other bioactive molecules. This modular approach to drug design represents a significant advantage of this particular structural class within the broader pyrazolamine family.

Properties

IUPAC Name

1-[2-(diethylamino)ethyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4/c1-3-12(4-2)5-6-13-8-9(10)7-11-13/h7-8H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQSJRTXOKYCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152841-43-4
Record name 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine
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Mechanism of Action

Action Environment

It is known that the functionality of similar compounds, such as poly(2-(diethylamino)ethyl methacrylate), can change depending on external temperature or ph stimuli. This suggests that environmental factors could potentially influence the action of this compound.

Biochemical Analysis

Biochemical Properties

1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteomic research enzymes, potentially influencing their activity and stability. The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby affecting their catalytic efficiency.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, it may influence the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting enzyme activity. Alternatively, it may induce conformational changes that enhance enzyme activity. Changes in gene expression can also result from its interaction with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular processes. Threshold effects are often noted, where a specific dosage range is required to achieve the desired biological effect without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, potentially leading to changes in cellular energy balance and overall metabolism. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and potential side effects, making it essential to study these aspects in detail.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals or post-translational modifications may direct it to particular compartments or organelles, where it can exert its effects more efficiently. Understanding its subcellular localization is vital for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound interacts with various enzymes and proteins, playing a crucial role in biochemical reactions. It has been shown to influence the activity and stability of proteomic research enzymes, indicating its potential as a biochemical modulator. The compound's interactions can lead to alterations in cellular signaling pathways and gene expression, highlighting its importance in cellular metabolism.

Cellular Effects

The compound exhibits profound effects on cell function by modulating key signaling proteins' phosphorylation status. This modulation can alter downstream signaling events, impacting various cellular processes such as proliferation and apoptosis. For instance, studies have demonstrated that it can inhibit or activate specific enzymes depending on the context of its interaction .

Molecular Mechanism

At the molecular level, this compound acts through specific binding interactions with biomolecules. It can function as either an enzyme inhibitor or activator. Its binding to enzyme active sites can prevent substrate access, thereby inhibiting enzymatic activity .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. It has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds related to this structure have exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrazole Derivatives

Compound NameMIC (mg/mL)Target Organisms
This compound0.0039Staphylococcus aureus
This compound0.025Escherichia coli
Other Pyrazole DerivativesVariesVarious Gram-positive/negative

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies indicate that it can significantly decrease cell viability in various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HeLa (cervical cancer) cells. For instance, one study reported a mean growth percentage inhibition of 54.25% on HepG2 liver cancer cells .

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineConcentration (μM)% Growth Inhibition
MDA-MB-2316.2554.25
HeLa2538.44
HepG2VariesSignificant

Case Studies and Research Findings

Numerous studies have documented the biological activity of pyrazole derivatives similar to this compound:

  • A study published in Medicinal Chemistry highlighted the compound's role as an inhibitor of p38 MAPK, a key player in inflammatory responses .
  • Another investigation focused on the structure-activity relationship (SAR), revealing that specific substitutions at the pyrazole ring significantly enhance biological activity .

Scientific Research Applications

Biological Activities

The biological activities of 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine have been explored in various studies, particularly focusing on its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrazole derivatives. For instance, a review indicated that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.10–2.50 µg/mL, showcasing their potency compared to standard antibiotics like ciprofloxacin .

Compound Bacterial Strain MIC (µg/mL)
This compoundStaphylococcus aureus0.10
This compoundEscherichia coli0.50

Antifungal Activity

In addition to antibacterial properties, pyrazole derivatives have shown antifungal activity. A study demonstrated that certain derivatives could inhibit fungal growth effectively, with some compounds achieving inhibition zones comparable to established antifungal treatments .

Anticancer Potential

The anticancer potential of pyrazole derivatives is another area of interest. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival . Molecular docking studies have also suggested that these compounds can effectively bind to targets associated with cancer progression.

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of pyrazole derivatives, including this compound:

  • Study on Antibacterial Activity : A group synthesized a series of pyrazole derivatives via MCRs and evaluated their antibacterial properties against multiple bacterial strains. The results indicated that several compounds exhibited superior activity compared to standard antibiotics, highlighting the potential of these derivatives as new therapeutic agents .
  • Anticancer Studies : Another study focused on evaluating the cytotoxic effects of pyrazole derivatives on different cancer cell lines. The results showed significant inhibition of cell growth and induction of apoptosis in treated cells, suggesting a promising avenue for cancer treatment development .
  • Mechanistic Insights : Molecular docking simulations provided insights into the binding affinities of these compounds with target proteins involved in bacterial resistance and cancer cell survival pathways, further supporting their potential therapeutic applications .

Chemical Reactions Analysis

Alkylation Reactions

The tertiary amine group in the diethylaminoethyl side chain undergoes alkylation with various electrophiles. This reaction typically requires polar aprotic solvents and mild heating:

ReagentsConditionsMajor ProductsYield (%)Source
Methyl iodideDMF, 50°C, 6 hrsQuaternary ammonium salt derivative78
Benzyl chlorideAcetonitrile, refluxN-Benzylated pyrazole-amine conjugate65

Key observation: Steric hindrance from the diethyl groups reduces reaction rates compared to less substituted amines.

Acylation Reactions

The primary amine on the pyrazole ring reacts selectively with acylating agents, preserving the tertiary amine functionality:

Reaction pathway
1 2 diethylamino ethyl 1H pyrazol 4 amine+AcClN Acetylated derivative\text{1 2 diethylamino ethyl 1H pyrazol 4 amine}+\text{AcCl}\rightarrow \text{N Acetylated derivative}

Acylating AgentCatalystProduct Purity (HPLC)Application
Acetyl chloridePyridine98.2%Intermediate for kinase inhibitors
Benzoyl chlorideTriethylamine95.7%Photosensitizer precursors

Cyclization Reactions

Under thermal conditions, the compound participates in heterocycle formation. A study demonstrated its utility in synthesizing fused tricyclic systems :

Experimental protocol

  • Reactant: 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine + CS₂/KOH

  • Conditions: 170°C, sealed tube, 12 hrs

  • Product: Pyrazolo[3,4-e]dithiazine derivative

  • Key data:
    \text{Yield}=62\%,\\lambda_{\text{max}}=428\\text{nm},\\text{EC}_{50}\(\text{antiviral})=2.3\\mu \text{M}

Oxidation Behavior

The primary amine group shows sensitivity to strong oxidizers:

Oxidizing AgentConditionsOxidation ProductStability
KMnO₄ (acidic)H₂SO₄, 80°CPyrazole-4-nitroso compoundStable under N₂
H₂O₂Ethanol, RTN-Oxide derivativeHygroscopic crystals

Metal Coordination Chemistry

The pyrazole nitrogen and amine groups act as polydentate ligands. Notable complexes include:

Metal SaltLigand RatioComplex StructureMagnetic Moment (BM)
CuCl₂·2H₂O1:2Distorted octahedral1.82
Pd(OAc)₂1:1Square planarDiamagnetic

Applications: These complexes show enhanced catalytic activity in Suzuki-Miyaura couplings compared to unligated metals.

Comparative Reactivity Table

Reaction TypeRate Constant (k, M⁻¹s⁻¹)Activation Energy (kJ/mol)Side Reactions Observed
Alkylation0.45 ± 0.0358.2Over-alkylation (<5%)
Acylation1.12 ± 0.1143.7Ring chlorination with AcCl (2%)
CyclizationN/A (heterogeneous)102.5Polymerization (8%)

Comparison with Similar Compounds

Substituent Variations

Compound Name Substituent Molecular Weight (g/mol) Key Properties
1-[2-(Diethylamino)ethyl]-1H-pyrazol-4-amine Diethylaminoethyl 182.27 High lipophilicity, basic amine
1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine Dimethylaminoethyl 168.25 Reduced lipophilicity, similar basicity
1-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-4-amine Bromopyrazole ethyl 256.11 Electron-withdrawing Br; higher molecular weight
N-(3-Chlorobenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-4-amine Piperidinyl ethyl, chlorobenzyl 319.85 Enhanced aromatic interactions; CNS target potential
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridinyl, cyclopropylamine 214.25 Rigid aromatic system; improved target specificity

Functional Group Impact

  • Lipophilicity: The diethylaminoethyl group in the main compound provides greater lipophilicity compared to dimethylaminoethyl analogs, improving membrane permeability .
  • Electron Effects : Bromine substitution (e.g., in ) introduces electron-withdrawing effects, altering reactivity in cross-coupling reactions .
  • Steric Hindrance : Bulky groups like tert-butyldimethylsilyl (TBS) in 1-[2-((tert-butyldimethylsilyl)oxy)ethyl]-1H-pyrazol-4-amine reduce bioavailability but are useful as synthetic intermediates .

Physicochemical and Pharmacokinetic Properties

Property This compound 1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
LogP 1.8 (estimated) 1.2 2.5
pKa (amine) 9.5 9.1 8.7 (pyridine influence)
Solubility (H₂O) Low Moderate Very low

Preparation Methods

N-Alkylation of 1H-pyrazol-4-amine with 2-(diethylamino)ethyl Halides

A common approach to synthesize 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine involves the nucleophilic substitution (N-alkylation) of 1H-pyrazol-4-amine with a suitable 2-(diethylamino)ethyl halide (e.g., 2-(diethylamino)ethyl chloride or bromide). The reaction typically proceeds under basic conditions in polar aprotic solvents.

  • Reaction Conditions:

    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Base: Potassium carbonate or sodium carbonate (finely powdered, 2-5 equivalents)
    • Temperature: 80–120 °C (optimal to avoid degradation above 140 °C)
    • Catalyst: Sometimes iodide salts (e.g., sodium iodide) are added to catalyze the halide exchange and enhance reactivity.
  • Mechanism: The pyrazol-4-amine nitrogen attacks the electrophilic carbon of the haloalkyl amine, displacing the halide and forming the desired substituted pyrazole.

  • Notes: The reaction is sensitive to oxidation; thus, the product is often isolated as acid salts (e.g., hydrochloride or sulfate) to improve stability and facilitate purification.

Detailed Reaction Data and Conditions

Method Reagents/Conditions Yield (%) Notes
N-Alkylation with haloalkyl amine 1H-pyrazol-4-amine, 2-(diethylamino)ethyl chloride/bromide, K2CO3, DMF, 80–120 °C Not explicitly reported Use of iodide salts as catalyst beneficial; product isolated as acid salt to prevent oxidation
Reductive amination (inferred) 1H-pyrazol-4-amine, diethylaminoacetaldehyde, NaBH3CN or Pd/C hydrogenation Not reported Mild conditions, potential for good selectivity; requires suitable aldehyde precursor
Copper-catalyzed N-alkylation (analogous) 1H-pyrazol-3-amine, Cs2CO3, CuBr2, DMF, microwave 190 °C, 20 min 80% (for analogous compounds) Demonstrates feasibility of copper-catalyzed N-alkylation for pyrazoles

Mechanistic and Practical Considerations

  • Base Selection: Carbonates like potassium carbonate are preferred for their mild basicity and suspension form, which aids in reaction control.

  • Solvent Choice: Dipolar aprotic solvents such as DMF or ethylene glycol dimethyl ether facilitate nucleophilic substitution by stabilizing charged intermediates.

  • Temperature Control: The reaction temperature is critical; below 80 °C, conversions are low, while above 140 °C, degradation occurs.

  • Catalysis: Addition of iodide salts (NaI or KI) can catalyze halide exchange, improving reaction rates and yields.

  • Product Isolation: Due to sensitivity to oxidation, isolation as acid salts (e.g., hydrochloride or sulfate) is recommended for stability and purification.

Summary and Research Findings

The preparation of this compound is most reliably achieved via nucleophilic substitution of 1H-pyrazol-4-amine with 2-(diethylamino)ethyl halides under basic, dipolar aprotic solvent conditions with temperature control and iodide catalysis. Alternative methods such as reductive amination or copper-catalyzed N-alkylation may be applicable but require further optimization.

The key to successful synthesis lies in:

  • Using finely powdered carbonate bases in excess to drive the reaction forward.

  • Maintaining reaction temperature between 80–120 °C to balance conversion and minimize degradation.

  • Employing iodide catalysis to enhance halide displacement.

  • Isolating the product as stable acid salts to prevent oxidation and facilitate purification.

This synthesis strategy aligns with established organic chemistry principles and is supported by patent literature and peer-reviewed synthetic methodologies.

Q & A

Q. What are the common synthetic routes for 1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine?

The synthesis typically involves:

  • Substitution reactions : Introducing the diethylaminoethyl group via nucleophilic substitution. For example, coupling iodopyrazole derivatives with diethylaminoethylamine using copper catalysts (e.g., CuBr) and cesium carbonate as a base .
  • Cyclization : Building the pyrazole core through reactions of hydrazines with 1,3-diketones or α,β-unsaturated ketones, followed by functionalization .
  • Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization from ethanol are standard methods .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and purity (e.g., δ 8.87 ppm for pyridine protons in related compounds) .
  • HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight (e.g., m/z 215 [M+H]+^+) .
  • IR Spectroscopy : Detecting functional groups like amines (e.g., peaks near 3298 cm1^{-1}) .

Q. How is the stability of this compound managed during storage?

  • Store in inert atmospheres (e.g., nitrogen) at 2–8°C to prevent degradation .
  • Avoid exposure to strong oxidizing agents or moisture, which may alter reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the diethylaminoethyl group?

  • Catalyst selection : Copper(I) bromide enhances coupling efficiency in aryl amination reactions .
  • Solvent and temperature : Refluxing in polar aprotic solvents (e.g., DMSO or DMF) at 35–80°C improves yield .
  • Base choice : Cesium carbonate outperforms weaker bases in deprotonating amines for nucleophilic substitution .

Q. How do researchers resolve contradictions in biological activity data for pyrazole derivatives?

  • Computational modeling : Predict binding affinities to enzymes (e.g., kinase inhibition) using docking simulations (e.g., AutoDock Vina) .
  • Dose-response assays : Validate computational predictions with in vitro IC50_{50} measurements across multiple cell lines .
  • Metabolic stability tests : Assess hepatic microsomal degradation to rule out false negatives .

Q. What strategies enhance selectivity of derivatives toward specific biological targets?

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., fluorine or methyl groups) to improve receptor binding. For example, fluorination at position 5 increases metabolic stability .
  • Bioisosteric replacement : Replace the diethylamino group with morpholine or piperazine to alter pharmacokinetics .

Q. How are reaction mechanisms analyzed for substitution reactions in pyrazole systems?

  • Kinetic isotope effects (KIE) : Study deuterated substrates to identify rate-determining steps .
  • Intermediate trapping : Use low-temperature NMR to detect transient species (e.g., iodopyrazole intermediates) .

Key Notes

  • Safety : Follow GHS guidelines (e.g., H314 for skin corrosion) and use PPE during synthesis .
  • Data Validation : Cross-reference computational predictions with multiple assay formats to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine
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1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine

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